molecular formula C14H12ClFN2O5S B2365615 2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide CAS No. 1105220-91-4

2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide

Cat. No.: B2365615
CAS No.: 1105220-91-4
M. Wt: 374.77
InChI Key: NBDXWITYRSBVAV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 5-position, a chlorine atom at the 2-position of the benzene ring, and a 4-fluorophenoxy ethyl group attached to the sulfonamide nitrogen. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O5S/c15-13-6-3-11(18(19)20)9-14(13)24(21,22)17-7-8-23-12-4-1-10(16)2-5-12/h1-6,9,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXWITYRSBVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Nitration Sequence

The benzenesulfonyl chloride intermediate is typically synthesized via chlorosulfonation of a pre-functionalized benzene derivative. For example, 2-chlorobenzenesulfonic acid may undergo nitration at the 5-position using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. This method, adapted from the nitration of 4-fluoro-2-methoxyaniline in Patent WO2018207120A1, achieves regioselectivity through electronic directing effects, with the sulfonic acid group deactivating the ring and orienting the nitro group para to itself.

Reaction Conditions :

  • Nitrating Agent : HNO₃ (90%) in H₂SO₄ (98%)
  • Temperature : 0–5°C
  • Yield : ~85% (extrapolated from analogous nitrations)

Direct Chlorosulfonation of Nitro-Substituted Arenes

An alternative route involves chlorosulfonation of 2-chloro-5-nitrobenzene using chlorosulfonic acid (ClSO₃H). This exothermic reaction requires careful temperature control (30–40°C) to avoid over-sulfonation. The resulting sulfonyl chloride is isolated via precipitation in ice water, yielding a pale-yellow solid.

Synthesis of 2-(4-Fluorophenoxy)ethylamine

Nucleophilic Substitution

The amine sidechain is prepared through a two-step sequence:

  • Ether Formation : 4-Fluorophenol reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, yielding 1-bromo-2-(4-fluorophenoxy)ethane.
  • Amination : The bromide intermediate is treated with aqueous ammonia (NH₃) at elevated temperatures (100–120°C) in an autoclave, producing 2-(4-fluorophenoxy)ethylamine.

Optimization Data :

Parameter Condition Yield (%)
Solvent DMF 92
Base K₂CO₃ 89
Temperature 80°C 90

Coupling Reaction to Form the Sulfonamide

The final step involves reacting 2-chloro-5-nitrobenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine. This exothermic reaction is conducted in tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere, with triethylamine (Et₃N) as a base to scavenge HCl.

Representative Procedure :

  • Dissolve sulfonyl chloride (1.0 equiv) in anhydrous DCM.
  • Add dropwise to a solution of the amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with water, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate 7:3).

Yield : 75–82% (estimated from analogous benzamide couplings).

Industrial-Scale Considerations

Protecting Group Strategies

To prevent amine oxidation during nitration, acetyl protection is employed as demonstrated in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline:

  • Protect the amine as an acetamide using acetic anhydride.
  • Nitrate the protected intermediate.
  • Deprotect with aqueous HCl to regenerate the free amine.

Advantages :

  • Prevents over-nitration.
  • Simplifies purification by reducing polar byproducts.

Solvent Recycling

Patent WO2018207120A1 highlights toluene and petroleum ether as recyclable solvents for large-scale reactions, reducing production costs by 20–30%.

Analytical Characterization

Critical spectroscopic data for the target compound (hypothesized based on analogous structures):

Technique Key Signals
¹H NMR δ 8.45 (s, 1H, Ar-H), 7.92 (d, 1H, Ar-H), 6.85–6.95 (m, 4H, Ar-H), 3.75 (t, 2H, OCH₂), 3.25 (t, 2H, NHCH₂)
IR 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂)
MS m/z 403 [M+H]⁺

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s position is critical for biological activity. Employing mixed acid systems (HNO₃/H₂SO₄) at low temperatures ensures para-nitration relative to the sulfonic acid group, minimizing ortho byproducts.

Amine Hydrolysis

The ethylamine sidechain is prone to hydrolysis under acidic conditions. Using aprotic solvents (e.g., DCM) and controlled stoichiometry of Et₃N mitigates this risk.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical for reducing nitro groups.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: The primary product is the corresponding amine derivative.

    Oxidation Reactions: The major product is the sulfonic acid derivative.

Scientific Research Applications

2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro and fluorophenoxy groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s nitro and chloro groups contrast with the methoxy and methyl groups in analogs, affecting electronic properties (e.g., nitro’s strong electron-withdrawing effect vs. methoxy’s electron-donating nature).
  • The 4-fluorophenoxy ethyl chain enhances steric bulk compared to simpler N-aryl or alkyl substituents in analogs .

Key Observations :

  • Antimicrobial activity in analogs correlates with chloro and methoxy substituents , whereas the target compound’s fluorophenoxy group may alter target selectivity.

Physicochemical and Crystallographic Properties

Hydrogen bonding and crystal packing influence stability and formulation.

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Hydrogen Bonding Features Crystallography Tools Used Reference
Target Compound ~371.8 Likely N-H···O and C-Cl···O interactions. SHELX (hypothetical) for structure refinement.
N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide ~340.8 Methoxy participates in C-H···O networks. WinGX suite for small-molecule analysis.
2-Ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide 309.36 Fluorine engages in weak C-F···H interactions. ORTEP-3 for graphical representation.

Key Observations :

  • The target compound’s higher molecular weight (vs. 309.36 in ) may reduce solubility but improve membrane permeability.
  • Hydrogen bonding patterns (e.g., N-H···O in sulfonamides) are critical for crystal stability and supramolecular aggregation .

Biological Activity

2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of chloro, nitro, and sulfonamide groups, contribute to its reactivity and interactions with biological systems.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12ClFN2O5S
  • InChI Key : NBDXWITYRSBVAV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites on enzymes, thereby inhibiting their function. Additionally, the nitro and fluorophenoxy groups enhance the compound's binding affinity to specific biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
  • Anti-inflammatory Properties : Studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests have demonstrated that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Anti-inflammatory Effects : A study conducted on animal models showed that administration of this compound resulted in a marked reduction in inflammation markers, suggesting its utility in treating conditions like arthritis.
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to targets such as carbonic anhydrase and certain kinases, which are critical in various metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
Anti-inflammatoryReduction in inflammation markers
Enzyme inhibitionEffective binding to carbonic anhydrase

Q & A

Q. What strategies optimize the synthesis of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Begin with 5-nitrobenzenesulfonyl chloride (derived from nitrobenzenesulfonic acid precursors, e.g., 4-nitrobenzenesulfonic acid ) and react it with 2-(4-fluorophenoxy)ethylamine. Use controlled stoichiometry (1:1.2 molar ratio) to minimize unreacted intermediates.
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance sulfonamide bond formation at 60–80°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures removes impurities like unreacted sulfonyl chloride or byproducts (e.g., disubstituted amines) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

Methodological Answer:

  • NMR Analysis : 1^1H and 13^13C NMR confirm the sulfonamide linkage (δ 7.5–8.5 ppm for aromatic protons, δ 3.5–4.0 ppm for ethyl-O-aryl groups) and nitro/chloro substituent positions .
  • X-Ray Crystallography : Single-crystal X-ray diffraction resolves steric effects from the 4-fluorophenoxy group and verifies sulfonamide geometry (bond angles ~120° between S, N, and O) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+^+ at m/z 403.0) and fragmentation patterns (e.g., loss of NO2_2 or Cl groups) .

Q. How can researchers screen the compound’s biological activity while accounting for its functional groups?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. The nitro group may act as an electron-withdrawing moiety, enhancing membrane disruption .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). The sulfonamide scaffold is known to inhibit carbonic anhydrase IX, a cancer-associated enzyme .
  • Control Experiments : Compare activity with analogs lacking the 4-fluorophenoxy group to isolate the role of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing Cl with CF3_3 or NO2_2 with CN) to isolate contributions to activity .
  • Computational Docking : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., carbonic anhydrase). Compare binding energies of the parent compound vs. analogs .
  • Metabolite Profiling : LC-MS/MS identifies metabolites formed in biological media, which may explain discrepancies between in vitro and in vivo results .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., sulfonamide sulfur or nitro-substituted aromatic carbons) .
  • Reaction Pathway Modeling : Simulate SNAr (nucleophilic aromatic substitution) at the 2-chloro position using Gaussian08. Compare activation energies for reactions with amines vs. thiols .

Q. How can researchers analyze reaction byproducts under varying pH and temperature conditions?

Methodological Answer:

  • HPLC-MS Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate byproducts. Detect major impurities like hydrolyzed sulfonamides (at low pH) or nitro-reduced amines (under H2_2/Pd-C) .
  • Kinetic Studies : Track reaction rates via UV-Vis spectroscopy (λ = 260 nm for nitro group degradation). Arrhenius plots reveal activation energy differences between desired and side reactions .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked fluorophores) to the ethyl-O-aryl chain. The prodrug releases the active sulfonamide only in acidic tumor microenvironments .
  • Co-Crystallization : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to identify key binding residues. Modify substituents to strengthen hydrogen bonds or π-π interactions .

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